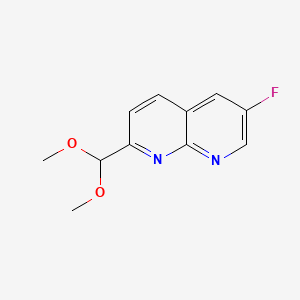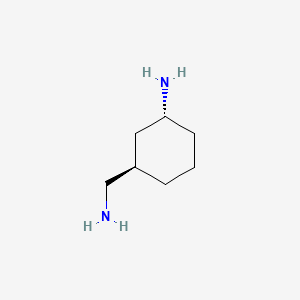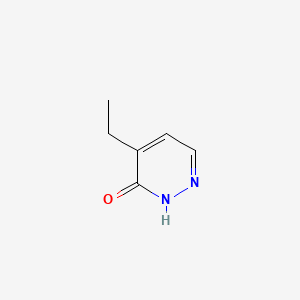
4-Ethylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2 . It contains a six-membered ring with two adjacent nitrogen atoms . It is a colorless liquid with a boiling point of 208 °C . It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .
Synthesis Analysis
Pyridazines are often prepared via condensation of 1,4-diketones or 4-ketoacids with hydrazines . A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines .Molecular Structure Analysis
The molecular structure of pyridazine is simple and consists of a six-membered ring with two adjacent nitrogen atoms .Chemical Reactions Analysis
A copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . Importantly, the 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .Physical And Chemical Properties Analysis
Pyridazine is a colorless liquid with a boiling point of 208 °C . It is soluble in water and miscible in dioxane and ethanol .科学的研究の応用
Synthesis of Functionalized Derivatives : A study by Arrault et al. (2002) describes the synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives from 3-hydroxy-2-aminopyridine and related compounds, demonstrating the compound's utility in creating novel chemical derivatives (Arrault et al., 2002).
Electrophilic Cyanating Agents : Kim et al. (2005) identify 2-Cyanopyridazin-3(2H)-ones as effective, selective, and electrophilic cyanating agents, highlighting their potential for N-, S-, or C-cyanation of a range of nucleophiles (Kim et al., 2005).
Synthesis of Polycyclic Dispirooxindoles : Gong et al. (2014) discuss the synthesis of polycyclic dispirooxindole derivatives via a domino Diels–Alder cyclodimerization reaction using 4-cyanopyridine, which is structurally related to 4-Ethylpyridazin-3(2H)-one, showcasing the relevance in synthesizing complex organic structures (Gong et al., 2014).
Potential Anticancer Agents : Temple et al. (1983) synthesized pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, demonstrating the application of related compounds in the development of potential anticancer agents (Temple et al., 1983).
Bioactive Compounds : Macias et al. (2009) explored the bioactivity and ecological role of (2H)-1,4-benzoxazin-3(4H)-one class compounds, to which 4-Ethylpyridazin-3(2H)-one is structurally similar, emphasizing their potential in herbicide models and pharmaceutical development (Macias et al., 2009).
Synthesis of Isoxazolo[3,4-d]pyridazinones : Piaz et al. (1991) describe the synthesis of 4-aminopyridazin-3(2H)-ones, indicating the versatility of pyridazin-3(2H)-ones in producing various functionalized compounds (Piaz et al., 1991).
Synthesis and Characterization of Pyridazinone Derivatives : Kalai et al. (2020) synthesized and characterized a novel pyridazin-3(2H)-one derivative, providing insights into the structural and thermal properties of such compounds, relevant for pharmaceutical applications (Kalai et al., 2020).
Magnetic Studies in Coordination Chemistry : Escuer et al. (2000) investigated magnetic properties of coordination polymers using 4-ethylpyridine, a compound related to 4-Ethylpyridazin-3(2H)-one, indicating its potential in magnetic studies (Escuer et al., 2000).
将来の方向性
特性
IUPAC Name |
5-ethyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-4-7-8-6(5)9/h3-4H,2H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNACYEHVMBYPNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylpyridazin-3(2H)-one | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

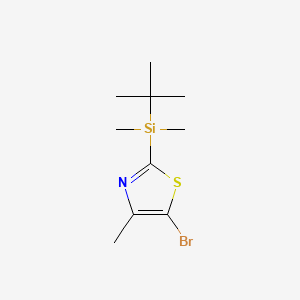
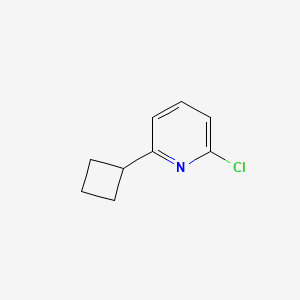
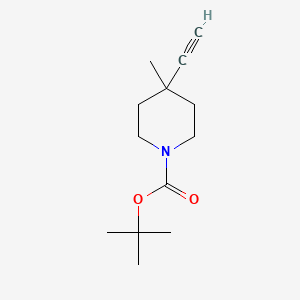
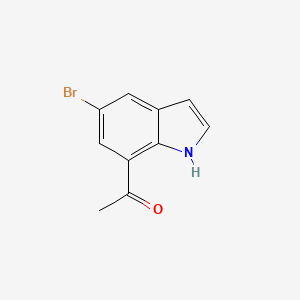
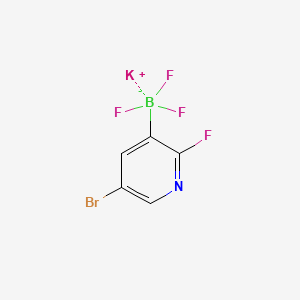

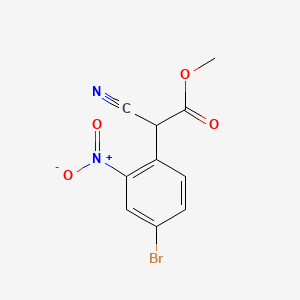

![2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B567777.png)
![8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B567778.png)
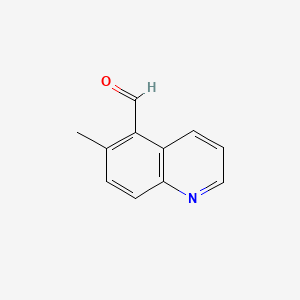
![7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567780.png)
